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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals working with
SU-8 lithography.

Troubleshooting Guides

This section addresses common problems encountered during SU-8 lithography in a question-
and-answer format, offering potential causes and solutions.

Problem: My SU-8 film is cracking.
Possible Causes and Solutions:

o High Internal Stress: SU-8 is prone to high internal stress, which can lead to cracking,
especially in thick films.[1][2]

o Solution: Implement slow temperature ramps during baking steps. A typical
recommendation is 10°C per minute for heating and 5°C per minute for cooling.[3] Rapid
cooling after the Post-Exposure Bake (PEB) should be avoided.[2][4] A two-step PEB
process can also help minimize stress.[2]

« Insufficient Exposure: Underexposure of the SU-8 film can result in cracking.[1][5]

o Solution: Increase the exposure dose. It has been observed that cracks from
underexposure disappear when the resist is sufficiently or even overly exposed.[1]
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 Inappropriate Baking Times and Temperatures: Incorrect baking parameters can contribute
to stress and cracking.

o Solution: For thin films, which are particularly susceptible to cracking, reducing the PEB
temperature can lower thermal stress.[6] Some users report better results with extended
PEB times at lower temperatures (e.g., 60°C).[7] A hard bake after development, with
temperatures ranging from 150°C to 250°C for 5 to 30 minutes, can help anneal and
remove small cracks.[8][9]

¢ Solvent Evaporation Issues: If the surface of the SU-8 dries much faster than the inner
regions, it can cause wrinkles or cracks.[7]

o Solution: Extend the soft bake times at both 65°C and 95°C.[7] Covering the wafer with a
petri dish during baking can help to homogenize the drying rate.[7]

Problem: The SU-8 film is peeling or has poor adhesion.

Possible Causes and Solutions:

o Substrate Incompatibility and Cleanliness: SU-8 adhesion varies between substrates.
Adhesion is typically worst on gold, average on silicon with native oxide, and best on silicon
nitride.[7] Improper substrate cleaning is a common cause of adhesion failure.

o Solution: Ensure the substrate is thoroughly cleaned and dehydrated. A dehydration bake
at 200°C for at least 5 minutes is recommended.[8] For glass substrates, piranha cleaning
followed by a dehydration bake can improve adhesion.[10] An oxygen plasma treatment
can also enhance adhesion.[11][12]

« Insufficient Exposure or Cross-linking: Incomplete cross-linking due to insufficient UV
exposure can lead to delamination during development.[2][10]

o Solution: Increase the UV exposure dose.[10] Also, ensure the PEB time and temperature
are sufficient to drive the cross-linking reaction to completion.[2]

o Underlying Adhesion Layers: The choice of seed layer can significantly impact adhesion.
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o Solution: The use of an adhesion promoter like OmniCoat has been reported to improve
adhesion.[13] For some metals, a thiol-based adhesion promoter may be effective.[14] A
thin, overexposed, and overbaked layer of SU-8 can also serve as an effective adhesion
layer for subsequent thicker SU-8 coats on glass.[10]

Problem: I'm experiencing poor resolution or feature definition.
Possible Causes and Solutions:

 Incorrect Exposure Dose: Both underexposure and overexposure can lead to a loss of
resolution. Underexposure may cause features to lift off during development, while
overexposure can increase the width of features.[8][15]

o Solution: Optimize the exposure dose. This is dependent on the film thickness, with thicker
films requiring more energy.[8]

e Poor Mask Contact: A gap between the photomask and the SU-8 surface will result in
resolution loss.[11]

o Solution: Ensure hard contact between the mask and the wafer. The presence of an edge
bead of photoresist can prevent this; consider edge bead removal.[11][16] Dust or other
particles between the mask and wafer can also cause issues and should be avoided
through careful cleaning and handling.[15]

e Improper Baking: A soft bake that is too short can leave the SU-8 soft and sticky, potentially
causing the mask to adhere to the wafer.[15]

o Solution: Ensure the soft bake is sufficient to evaporate the solvent to the recommended
level (around 7% remaining).[3]

o Reflections from the Substrate: Highly reflective substrates can cause exposure parameters
to differ significantly from those for silicon or glass wafers, potentially affecting resolution.[17]
[18]

o Solution: Consider using an anti-reflective coating on the substrate.

Problem: Unexposed SU-8 is not developing properly.
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Possible Causes and Solutions:

e Incomplete Development: The development time is critical and depends on the thickness of
the SU-8 layer.

o Solution: Ensure adequate development time with good agitation.[11] If white traces
remain after rinsing with isopropanol, further development is needed.[11]

o Contaminated or Expired Photoresist: The use of old or improperly stored SU-8 can lead to
development issues.[17][19]

o Solution: Use fresh photoresist that has been stored according to the manufacturer's
recommendations.

o Improper Photolithography Process: Issues such as insufficient light intensity during
exposure or incorrect development conditions can lead to improper development.[17][19]

o Solution: Carefully review and adhere to the recommended photolithography process
parameters.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of the different baking steps in SU-8 lithography?
Al: There are typically three baking steps in SU-8 lithography:

o Soft Bake (Pre-Bake): This step is performed after spin coating to evaporate the solvent from
the photoresist, making it more solid and preparing it for UV exposure.[3]

o Post-Exposure Bake (PEB): This is a critical step performed after UV exposure. The heat
provides the necessary energy to continue the cross-linking reaction that was initiated by the
UV light.[3][11]

o Hard Bake: This is an optional final step that can be performed after development. It is used
to further harden the SU-8 and can help to remove cracks by annealing the film.[3][11]

Q2: How can | control the thickness of my SU-8 layer?
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A2: The thickness of the SU-8 layer is primarily controlled by the viscosity of the SU-8
formulation and the spin speed during the spin coating process.[8] Higher spin speeds result in
thinner layers, while lower spin speeds produce thicker layers. The spin coating process is
typically done in two steps: a low-speed step to spread the photoresist and a high-speed step
to achieve the desired thickness.[11]

Q3: What is the optimal UV exposure wavelength for SU-8?

A3: The optimal exposure wavelength for SU-8 is 365nm.[11][15] It is highly transparent above
400nm and has high absorption below 350nm.[2] Using wavelengths below 350nm can lead to
overexposure of the top surface of the resist, resulting in "T-topping" or negative sidewall
profiles.[2]

Q4: Can | use SU-8 on flexible substrates?

A4: Yes, SU-8 can be used on flexible substrates. However, adhesion can be a challenge.
Surface preparation of the flexible substrate is crucial, and adhesion promoters may be
necessary.

Q5: How do | remove SU-8 once it has been processed?

A5: Fully cross-linked SU-8 is very chemically resistant and difficult to remove.[7] There are
specialized remover solutions available, but they often require elevated temperatures and long
immersion times. For some applications, a "lift-off" process is used where a sacrificial layer is
patterned underneath the SU-8, allowing it to be removed by dissolving the sacrificial layer.

Quantitative Data Summary

Table 1: Recommended Baking Parameters for SU-8
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Bake Step Temperature (°C) Duration Purpose

Remove moisture

from the substrate to

Dehydration Bake 150 - 200 15 - 30 minutes ) )
improve adhesion.[8]
[11]
Initial slow solvent
Soft Bake (Step 1) 65 Varies with thickness evaporation to reduce
stress.[8]
] ] ] Main solvent
Soft Bake (Step 2) 95 Varies with thickness )
evaporation step.[8]
Gradual heating to
Post-Exposure Bake ] ) ) initiate cross-linking
65 Varies with thickness
(Step 1) and reduce stress.[2]
[8]
Post-Exposure Bake _ _ _ Main cross-linking
95 Varies with thickness
(Step 2) step.[2][8]
Anneal the film,
Hard Bake 150 - 250 5 - 30 minutes improve hardness,

and remove cracks.[8]

Table 2: Troubleshooting Summary for Common SU-8 Lithography Problems
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Problem Potential Cause Recommended Action
Use slow temperature ramps
Cracking High internal stress during baking; avoid rapid

cooling after PEB.[2][3][4]

Insufficient exposure

Increase exposure dose.[1][5]

Improper baking

Optimize bake times and
temperatures; consider a post-
development hard bake.[6][7]

[8]

Peeling/Poor Adhesion

Poor substrate cleaning

Thoroughly clean and

dehydrate the substrate;
consider oxygen plasma
treatment.[8][10][11][12]

Insufficient cross-linking

Increase exposure dose and/or
PEB time/temperature.[2][10]

Substrate incompatibility

Use an adhesion promoter or
an initial thin layer of
overexposed SU-8.[10][13]

Poor Resolution

Incorrect exposure dose

Optimize exposure dose for
film thickness.[8][15]

Poor mask contact

Ensure hard contact and
consider edge bead removal.
[11][16]

Substrate reflections

Use an anti-reflective coating
for highly reflective substrates.
[17][18]

Experimental Workflows and Logic Diagrams
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Caption: Standard experimental workflow for SU-8 photolithography.
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SU-8 Film Cracking

Implement slow temperature ramps.
Avoid rapid cooling after PEB.

Increase exposure dose.

Optimize bake times/temperatures.
Consider a post-development hard bake.

Click to download full resolution via product page

Caption: Troubleshooting logic for SU-8 film cracking.
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Poor Adhesion / Peeling
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Caption: Troubleshooting logic for poor SU-8 adhesion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ded for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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